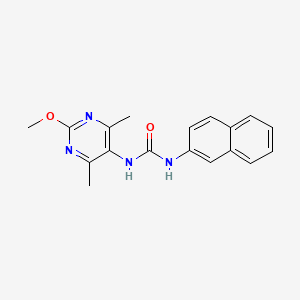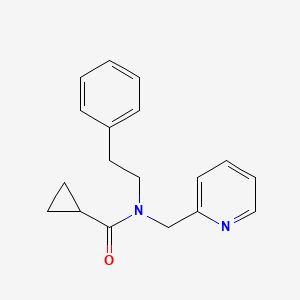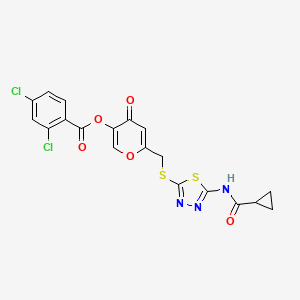
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is an intriguing compound with a complex molecular structure that showcases a blend of various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate typically involves multi-step organic synthesis:
Step 1: Synthesis of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.
Step 2: Thiolation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole to yield the thiomethyl intermediate.
Step 3: Esterification of 6-hydroxy-4-oxo-4H-pyran-3-carboxylic acid with 2,4-dichlorobenzoic acid.
Each step requires specific conditions such as controlled temperature, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production leverages continuous flow reactors and automated synthesis platforms to maximize efficiency and scalability. This includes:
Using high-pressure reactors for thiolation processes.
Employing microwave-assisted synthesis for esterification to accelerate reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Potential to form sulfoxides or sulfones.
Reduction: Conversion to thioethers.
Substitution: Aromatic substitution reactions on the benzoate ring.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Utilization of reducing agents such as lithium aluminium hydride (LiAlH₄).
Substitution: Applying nucleophilic or electrophilic agents, depending on the desired substitution.
Major Products
These reactions primarily yield oxidized, reduced, or substituted derivatives of the original compound, with varied applications in different fields.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in organic synthesis and in the development of novel catalysts.
Biology
Explores interactions with biological macromolecules, studying enzyme inhibition and protein binding.
Medicine
Industry
Serves as a key intermediate in the manufacturing of advanced materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways: Interfering with metabolic pathways or signaling cascades, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
**6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
**6-(((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate
Unique Features
This compound’s uniqueness lies in its specific combination of functional groups, enhancing its reactivity and potential for diverse applications.
If there's anything more specific you want to dive into, just let me know.
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O5S2/c20-10-3-4-12(13(21)5-10)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQVZTCLTNFBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
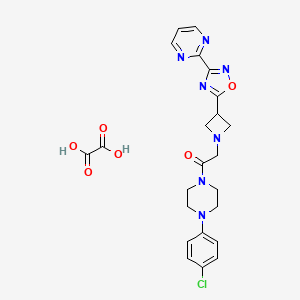

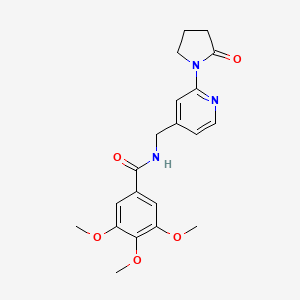
![8-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2499261.png)
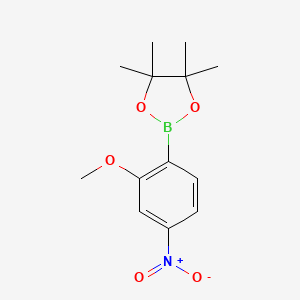
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)
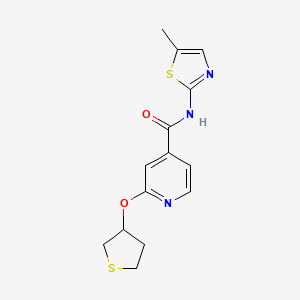

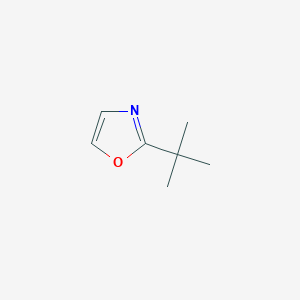
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
